molecular formula C10H9NO3 B13699886 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile

8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile

Cat. No.: B13699886
M. Wt: 191.18 g/mol
InChI Key: KHKCWRGMSIQSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile is an organic compound with the molecular formula C10H9NO3 It is a derivative of the benzodioxine family, characterized by the presence of a methoxy group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-methoxyphenol with ethylene glycol in the presence of an acid catalyst to form the dioxine ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of potentially hazardous reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.

    Reduction: Formation of 8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands in receptor binding studies.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to enhance biological activity and selectivity.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the methoxy and nitrile groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonitrile: Lacks the methoxy group, which can affect its reactivity and applications.

    8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: Contains an aldehyde group instead of a nitrile, leading to different chemical properties and uses.

Uniqueness: The presence of both the methoxy and nitrile groups in 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile provides a unique combination of reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1,4-benzodioxine-8-carbonitrile

InChI

InChI=1S/C10H9NO3/c1-12-8-3-2-7(6-11)9-10(8)14-5-4-13-9/h2-3H,4-5H2,1H3

InChI Key

KHKCWRGMSIQSNX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C#N)OCCO2

Origin of Product

United States

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